(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative featuring dual furan rings. Its molecular formula is C₁₄H₁₂N₄O₃, with a molecular weight of 284.275 g/mol (monoisotopic mass: 284.090940) . The compound is synthesized via condensation of 3-(furan-2-yl) acrylohydrazide with furan-2-carbaldehyde, yielding a product characterized by synperiplanar (spE) or antiperiplanar (apE) conformers depending on substituents and reaction conditions .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVPGYHXMIZKS-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole derivative class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with a hydrazone derivative under acidic or basic conditions. The reaction is generally conducted in solvents like ethanol or methanol, followed by purification through recrystallization.
1. Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | C. albicans | 20 µg/mL |
2. Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis. The specific mechanisms may involve the inhibition of cell proliferation and interference with DNA synthesis .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 25 µM, suggesting significant potential for further development as an anticancer agent .
3. Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have reported that these compounds can inhibit inflammatory mediators and reduce edema in animal models. For example, a specific derivative showed comparable efficacy to indomethacin in reducing carrageenan-induced paw edema in rats .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inhibition Percentage (%) | Standard Drug (Indomethacin) |
|---|---|---|
| Compound D | 75% | 80% |
| Compound E | 68% | 80% |
Mechanistic Insights
The biological activities of this compound can be attributed to its unique structural features, including the presence of furan rings and hydrazide functional groups. These structural motifs enhance interactions with biological targets such as enzymes involved in inflammation and microbial metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is part of a broader class of pyrazole carbohydrazides. Key structural variations among analogs include substituents on the furan, pyrazole, or hydrazide moieties, which influence electronic properties, solubility, and bioactivity.
Spectral and Crystallographic Insights
- NMR and IR Data : The parent compound’s ¹H NMR in DMSO-d₆ shows characteristic furan proton signals at δ 7.6–8.1 ppm, while the hydrazide NH resonates at δ 11.2–11.5 ppm. IR spectra confirm C=O (1,656 cm⁻¹) and C=N (1,601 cm⁻¹) stretches .
- X-ray Diffraction: The 2,4-dichlorophenyl derivative crystallizes in a monoclinic system (space group P2₁/c), with dihedral angles confirming planarity between pyrazole and carbohydrazide moieties .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity and redox activity, while electron-donating groups (e.g., -OCH₃, -CH₃) improve solubility and bioavailability .
Conformational Flexibility : The spE/apE equilibrium influences binding affinity in biological targets. For example, spE conformers exhibit stronger π-stacking with DNA bases .
Structure-Activity Relationships (SAR) : Analogues with halogen or nitro substituents show higher cytotoxicity, whereas hydroxyl/methoxy derivatives are more effective antioxidants .
Q & A
Q. What are the standard synthetic routes for (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?
The compound is typically synthesized via a condensation reaction between furan-2-carbaldehyde and pyrazole-5-carbohydrazide derivatives under reflux conditions. Acid catalysts (e.g., HCl) are employed to accelerate the reaction, with solvent systems like ethanol or methanol optimizing yield (60–75%). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify hydrazone linkage and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (>95%) .
Q. What biological activities are associated with this compound?
Pyrazole-carbohydrazide derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. The furan and hydrazone moieties contribute to these activities by interacting with biological targets like cyclooxygenase (COX) enzymes or microbial cell membranes .
Q. How is purity ensured post-synthesis?
Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane). High-performance liquid chromatography (HPLC) may assess purity quantitatively (>98%) .
Advanced Research Questions
Q. How do reaction conditions influence synthesis efficiency?
- Catalysts: Acidic conditions (e.g., HCl) enhance hydrazone formation but may require neutralization post-reaction.
- Temperature: Reflux (70–80°C) ensures complete reaction but risks side products if prolonged.
- Solvent polarity: Polar solvents (e.g., DMF) improve solubility but complicate purification. Optimized protocols balance yield (70–80%) and purity .
Q. What computational methods predict interaction mechanisms with biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) analyze electronic properties and binding affinities. For example, the furan ring’s electron-rich nature facilitates π-π stacking with COX-2’s hydrophobic pocket .
Q. How do structural modifications alter pharmacological profiles?
- Nitro substituents (e.g., 4-nitrobenzylidene in ): Enhance redox activity and anticancer potency via ROS generation.
- Halogenated groups (e.g., 5-bromothiophene in ): Increase lipophilicity, improving membrane permeability. Systematic SAR studies using IC₅₀ assays and logP measurements validate these trends .
Q. What strategies resolve contradictions in biological activity data?
- Reproducibility checks: Replicate assays under standardized conditions (e.g., cell line, dose range).
- Purity validation: Re-examine compound integrity via HPLC or NMR.
- Target specificity: Use knockout models or competitive binding assays to confirm mechanistic hypotheses .
Methodological Notes
- Contradiction Analysis: Discrepancies in bioactivity data often stem from assay variability (e.g., cell type, incubation time). Standardize protocols and validate via orthogonal methods (e.g., Western blot for protein targets) .
- Advanced Characterization: Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities, while thermogravimetric analysis (TGA) assesses thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
